Oseltamivir Acid Methyl Ester

Übersicht

Beschreibung

Oseltamivir-methylester ist eine Vorläuferform des antiviralen Wirkstoffs Oseltamivir-säure. Er wird durch das Enzym Carboxylesterase 1 in Oseltamivir-säure umgewandelt. Oseltamivir-säure ist ein Neuraminidase-Inhibitor, das heißt, er verhindert die Ausbreitung des Influenzavirus, indem er die Aktivität des viralen Neuraminidase-Enzyms hemmt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Oseltamivir-methylester umfasst mehrere Schritte. Ein Verfahren beginnt mit der Umwandlung eines Alkylshikimatesters in das entsprechende Tris-Mesylat, indem es mit Methansulfonylchlorid in Gegenwart eines aprotischen organischen Lösungsmittels und einer organischen Base umgesetzt wird. Anschließend erfolgt die stereoselektive Verdrängung des Mesyloxy-Substituenten mit Azid, gefolgt von weiteren Reaktionen zur Bildung des Aziridins, das dann durch eine Lewis-Säure zum gewünschten Produkt geöffnet wird .

Industrielle Produktionsmethoden

Die industrielle Produktion von Oseltamivir-methylester beinhaltet typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren zur Optimierung der Ausbeute und Effizienz. So kann die Verwendung eines Lindlar-Katalysators unter bestimmten Druck- und Temperaturbedingungen den Reinigungsprozess vereinfachen und die Kosten senken .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oseltamivir-methylester durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Methansulfonylchlorid, Azid und Lewis-Säuren. Die Bedingungen umfassen oft die Verwendung aprotischer organischer Lösungsmittel und spezifischer Katalysatoren, um die gewünschten Transformationen zu erreichen .

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das bei diesen Reaktionen gebildet wird, ist Oseltamivir-säure, das aktive antivirale Mittel, das zur Behandlung von Influenza eingesetzt wird .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Bioavailability

Oseltamivir is primarily used for the treatment and prevention of influenza. Its active form, oseltamivir carboxylate (OC), is produced through hydrolysis in the body. Research indicates that OAME can enhance the oral bioavailability of oseltamivir by improving intestinal permeability. A study demonstrated that a valyl amino acid prodrug of OC (GOC-ISP-Val) significantly improved absorption through carrier-mediated transport systems, highlighting the importance of OAME in enhancing therapeutic efficacy and reducing dosage requirements .

Therapeutic Applications

OAME is primarily recognized for its antiviral properties against influenza viruses. It acts by inhibiting the neuraminidase enzyme, which is essential for viral replication. Case studies have demonstrated its effectiveness in both treatment and prophylaxis of influenza during outbreaks. In clinical settings, administering OAME within 48 hours of symptom onset has resulted in significant reductions in symptom duration and severity .

Case Study: Efficacy in Influenza Treatment

- Objective : Evaluate the effectiveness of OAME in reducing influenza symptoms.

- Method : Randomized controlled trial with participants receiving either OAME or placebo.

- Results : Patients treated with OAME reported a median symptom reduction of 1.5 days compared to placebo .

Broader Implications in Research

Beyond its antiviral applications, OAME has been investigated for its potential use in other areas:

- Antibody-drug conjugates (ADCs) : OAME's structure allows for modification and use as a linker in ADCs, enhancing targeted delivery of cytotoxic drugs .

- Immunology : Studies suggest that OAME may have implications in modulating immune responses during viral infections, indicating a broader role beyond simply acting as an antiviral agent .

Wirkmechanismus

Oseltamivir Acid methyl ester is converted to oseltamivir acid by carboxylesterase 1. Oseltamivir acid then inhibits the neuraminidase enzyme on the surface of the influenza virus. This inhibition prevents the virus from releasing new viral particles from infected host cells, thereby limiting the spread of the infection .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zanamivir: Ein weiterer Neuraminidase-Inhibitor, der zur Behandlung von Influenza eingesetzt wird.

Peramivir: Ein Neuraminidase-Inhibitor, der intravenös zur Behandlung von Influenza verabreicht wird.

Laninamivir: Ein langwirkender Neuraminidase-Inhibitor, der zur Behandlung von Influenza eingesetzt wird.

Einzigartigkeit

Oseltamivir-methylester ist einzigartig in seiner oralen Bioverfügbarkeit und seiner Umwandlung in die aktive Form, Oseltamivir-säure, die eine hohe Affinität zum Neuraminidase-Enzym hat. Dies macht ihn besonders wirksam bei der Behandlung von Influenza, wenn er früh im Verlauf der Infektion verabreicht wird .

Biologische Aktivität

Oseltamivir Acid Methyl Ester (OAME) is a prodrug of oseltamivir acid, which serves as a potent neuraminidase inhibitor effective against influenza viruses. Understanding its biological activity is crucial for optimizing its therapeutic use and assessing its pharmacological properties.

Oseltamivir, through its active metabolite oseltamivir carboxylate, inhibits the neuraminidase enzyme found on the surface of influenza viruses. This inhibition prevents the release of newly formed virions from infected cells, thereby limiting viral replication and spread within the host. The mechanism can be summarized as follows:

- Inhibition of Viral Neuraminidase : OAME is converted to oseltamivir acid, which selectively binds to and inhibits the neuraminidase enzyme.

- Reduction of Viral Load : By inhibiting neuraminidase, oseltamivir reduces viral shedding and limits the severity and duration of influenza symptoms when administered promptly after symptom onset .

2. Pharmacokinetics

The pharmacokinetics of OAME are characterized by rapid absorption and conversion to its active form. Key pharmacokinetic parameters include:

| Parameter | This compound | Oseltamivir Carboxylate |

|---|---|---|

| Absorption | Rapid from gastrointestinal tract | N/A |

| Bioavailability | ~80% | ~75% |

| Cmax (ng/mL) | N/A | 348 |

| Half-life (hours) | 1-3 | 6-10 |

| Volume of Distribution (L) | N/A | 23-26 |

| Elimination Route | Renal excretion | Renal excretion |

OAME is primarily metabolized by hepatic esterases into oseltamivir acid, with renal excretion being the main elimination pathway for both compounds .

3. Biological Activity Studies

Research has shown that OAME exhibits significant antiviral activity against various strains of influenza A and B. Notable findings include:

- In vitro Studies : OAME effectively inhibited neuraminidase activity in laboratory settings, demonstrating a concentration-dependent response against H1N1 and H3N2 strains.

- Case Studies : Clinical trials indicated that early administration of oseltamivir (within 48 hours of symptom onset) significantly reduced symptom duration and viral load in patients with influenza .

4. Safety and Efficacy

Oseltamivir has a high safety margin with minimal adverse effects reported in clinical studies. However, variations in metabolic response due to genetic polymorphisms in carboxylesterases can affect efficacy:

- Genetic Variants : Certain individuals with mutations in carboxylesterase enzymes exhibit impaired metabolism of oseltamivir, leading to reduced therapeutic efficacy and potential toxicity from elevated prodrug levels .

5. Conclusion

This compound plays a critical role as a precursor in the treatment of influenza, showcasing robust antiviral activity through its active metabolite. Its pharmacokinetic profile supports effective viral load management when administered timely. Ongoing research into genetic factors influencing metabolism will further enhance understanding and optimization of its clinical application.

Eigenschaften

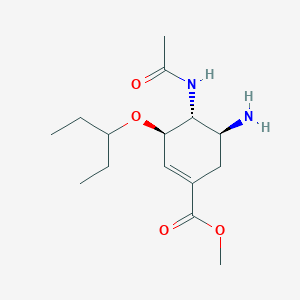

IUPAC Name |

methyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O4/c1-5-11(6-2)21-13-8-10(15(19)20-4)7-12(16)14(13)17-9(3)18/h8,11-14H,5-7,16H2,1-4H3,(H,17,18)/t12-,13+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFJHRGEFIDLDI-BFHYXJOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208720-71-2 | |

| Record name | Oseltamivir acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208720712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OSELTAMIVIR ACID METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA6M0DID7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.